molecular formula C8H9BrN2O B1373297 N-(6-Bromopyridin-2-YL)-N-methylacetamide CAS No. 1133116-43-4

N-(6-Bromopyridin-2-YL)-N-methylacetamide

Cat. No. B1373297
M. Wt: 229.07 g/mol
InChI Key: ROJDZKLSUROPIP-UHFFFAOYSA-N
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Description

“N-(6-Bromopyridin-2-YL)-N-methylacetamide” is a chemical compound . It is a specialty chemical and can be used as an intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of “N-(6-Bromopyridin-2-YL)-N-methylacetamide” involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-(methylthio)aniline in dry methanol . Another synthesis route involves the reaction of 2-Amino-6-bromopyridine with acetyl chloride in dichloromethane.


Molecular Structure Analysis

The molecular formula of “N-(6-Bromopyridin-2-YL)-N-methylacetamide” is C7H7BrN2O . The InChI key is AZKOTMZRXXAOOB-UHFFFAOYSA-N . The compound has a molecular weight of 215.05 g/mol .


Chemical Reactions Analysis

“N-(6-Bromopyridin-2-YL)-N-methylacetamide” can participate in various chemical reactions. For example, it can be used as a substrate in a study of a rhodium-catalyzed, reductive aldol coupling with divinyl ketones leading to syn ß-hydroxyenones .


Physical And Chemical Properties Analysis

“N-(6-Bromopyridin-2-YL)-N-methylacetamide” has a molecular weight of 215.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Methods : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Pharmaceutical Adjuvant

    • Field : Pharmaceutical Sciences
    • Application : 2-Bromo-6-pyridinemethanol, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used as an active pharmaceutical ingredient and an pharmaceutical adjuvant .
    • Methods : The compound is synthesized and used in the formulation of pharmaceutical products .
    • Results : The compound has been found to be effective as an adjuvant in pharmaceutical formulations .
  • Chemical Synthesis
    • Field : Organic Chemistry
    • Application : (6-Bromopyridin-2-yl)methanamine, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used in chemical synthesis .
    • Methods : The compound is synthesized and used in various chemical reactions .
    • Results : The compound has been found to be effective in chemical synthesis .
  • Pharmaceutical Ingredient
    • Field : Pharmaceutical Sciences
    • Application : 2-Bromo-6-pyridinemethanol, a compound structurally similar to N-(6-Bromopyridin-2-YL)-N-methylacetamide, is used as an active pharmaceutical ingredient .
    • Methods : The compound is synthesized and used in the formulation of pharmaceutical products .
    • Results : The compound has been found to be effective as an active pharmaceutical ingredient in pharmaceutical formulations .

Future Directions

“N-(6-Bromopyridin-2-YL)-N-methylacetamide” has potential applications in the synthesis of novel heterocyclic compounds with potential biological activities . It can also be used as a building block in the synthesis of various pharmaceutical intermediates .

properties

IUPAC Name

N-(6-bromopyridin-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-3-4-7(9)10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJDZKLSUROPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674974
Record name N-(6-Bromopyridin-2-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Bromopyridin-2-YL)-N-methylacetamide

CAS RN

1133116-43-4
Record name N-(6-Bromopyridin-2-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MWD Perry, K Bjorhall, P Bold, M Brulls… - Journal of Medicinal …, 2021 - ACS Publications
Starting from our previously described PI3Kγ inhibitors, we describe the exploration of structure–activity relationships that led to the discovery of highly potent dual PI3Kγδ inhibitors. We …
Number of citations: 20 pubs.acs.org

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